Cas no 2877691-08-0 (2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine)

2-[4-(6-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a benzoxazole core linked to a dimethylaminopyrimidine moiety via a piperazine bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its rigid aromatic systems and nitrogen-rich pharmacophores. The chloro-substitution enhances electrophilic reactivity, facilitating further derivatization. Its balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties. The compound's synthetic versatility and structural complexity make it valuable for exploratory research in drug discovery, particularly in targeting central nervous system or oncological pathways. Careful handling is advised due to potential reactivity of the chloro and amine functionalities.
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine structure
2877691-08-0 structure
Product name:2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
CAS No:2877691-08-0
MF:C17H19ClN6O
MW:358.82536149025
CID:5308759
PubChem ID:165433797

2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • F6790-2002
    • 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
    • AKOS040873800
    • 2877691-08-0
    • 2-[4-(6-Chloro-2-benzoxazolyl)-1-piperazinyl]-N,N-dimethyl-4-pyrimidinamine
    • Inchi: 1S/C17H19ClN6O/c1-22(2)15-5-6-19-16(21-15)23-7-9-24(10-8-23)17-20-13-4-3-12(18)11-14(13)25-17/h3-6,11H,7-10H2,1-2H3
    • InChI Key: VSOYIQQIIKAFPY-UHFFFAOYSA-N
    • SMILES: C1(N2CCN(C3=NC4=CC=C(Cl)C=C4O3)CC2)=NC=CC(N(C)C)=N1

Computed Properties

  • Exact Mass: 358.1308869g/mol
  • Monoisotopic Mass: 358.1308869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.5Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.361±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 555.7±60.0 °C(Predicted)
  • pka: 9.66±0.10(Predicted)

2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6790-2002-3mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
3mg
$94.5 2023-09-07
Life Chemicals
F6790-2002-40mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
40mg
$210.0 2023-09-07
Life Chemicals
F6790-2002-75mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
75mg
$312.0 2023-09-07
Life Chemicals
F6790-2002-100mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
100mg
$372.0 2023-09-07
Life Chemicals
F6790-2002-4mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
4mg
$99.0 2023-09-07
Life Chemicals
F6790-2002-2μmol
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-2002-10mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
10mg
$118.5 2023-09-07
Life Chemicals
F6790-2002-15mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
15mg
$133.5 2023-09-07
Life Chemicals
F6790-2002-25mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
25mg
$163.5 2023-09-07
Life Chemicals
F6790-2002-5mg
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
2877691-08-0
5mg
$103.5 2023-09-07

Additional information on 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Comprehensive Overview of 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS No. 2877691-08-0)

The compound 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS No. 2877691-08-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, combines a benzoxazole core with a piperazine linker and a dimethylpyrimidin-4-amine moiety. Such a configuration is often associated with potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for heterocyclic compounds like 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has surged, driven by their versatility in drug discovery. The benzoxazole scaffold, in particular, is known for its presence in numerous FDA-approved drugs, highlighting its pharmacological relevance. Researchers are increasingly investigating this compound for its potential applications in targeting central nervous system (CNS) disorders, inflammatory diseases, and even cancer, given its structural similarity to known bioactive molecules.

The synthesis of CAS No. 2877691-08-0 involves multi-step organic reactions, often starting from commercially available 6-chloro-2-aminophenol and piperazine derivatives. The incorporation of the dimethylpyrimidin-4-amine group is critical for enhancing the compound's solubility and bioavailability, which are key considerations in modern drug design. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to confirm the purity and identity of this compound, ensuring its suitability for further research.

One of the most frequently asked questions about 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine revolves around its mechanism of action. While detailed pharmacological studies are still underway, preliminary data suggest that it may interact with G-protein-coupled receptors (GPCRs) or kinase enzymes, which are common targets for small-molecule therapeutics. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects.

Another area of interest is the compound's potential role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's. The piperazine moiety, a common feature in CNS-active drugs, may facilitate blood-brain barrier penetration, a critical factor for treating such conditions. Additionally, the chloro-substituted benzoxazole group could contribute to binding affinity with disease-relevant proteins, as seen in other clinically used molecules.

From a commercial perspective, CAS No. 2877691-08-0 is primarily supplied to pharmaceutical and biotechnology companies engaged in early-stage drug development. Its applications extend to high-throughput screening (HTS) assays and structure-activity relationship (SAR) studies, where it serves as a valuable building block for optimizing lead compounds. The growing emphasis on fragment-based drug design further underscores the importance of such structurally diverse molecules.

Environmental and safety considerations are also paramount when working with 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine. While it is not classified as a hazardous material, standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation, are recommended. Regulatory compliance with guidelines such as REACH and GLP ensures that the compound is handled responsibly throughout its lifecycle.

In summary, 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS No. 2877691-08-0) represents a promising candidate for further exploration in drug discovery. Its unique structural attributes, combined with the rising demand for heterocyclic scaffolds, position it as a molecule of significant scientific and commercial interest. As research progresses, this compound may well emerge as a key player in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd